N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16715902
InChI: InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-7-2-1-3-8-16)23-18-10-6-9-17(13-18)22-24-19-11-4-5-12-20(19)26-22/h1-13H,14-15H2,(H,23,25)
SMILES:
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.5 g/mol

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16715902

Molecular Formula: C22H18N2O2S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide -

Specification

Molecular Formula C22H18N2O2S
Molecular Weight 374.5 g/mol
IUPAC Name N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide
Standard InChI InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-7-2-1-3-8-16)23-18-10-6-9-17(13-18)22-24-19-11-4-5-12-20(19)26-22/h1-13H,14-15H2,(H,23,25)
Standard InChI Key KBBJIFNYXJJAEI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Introduction

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide is a heterocyclic compound that integrates the benzoxazole framework and a benzylsulfanyl-acetamide moiety. Compounds containing benzoxazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article delves into the synthesis, structural features, and potential biological applications of this compound.

Structural Overview

The molecular structure of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide consists of:

  • Benzoxazole Core: A bicyclic aromatic system containing nitrogen and oxygen.

  • Phenyl Substituent: Attached at the 3-position of the benzoxazole ring.

  • Benzylsulfanyl Group: Linked to an acetamide functional group.

This combination provides a scaffold for interactions with biological targets such as enzymes and receptors.

Synthesis

The synthesis of benzoxazole derivatives typically involves cyclization reactions using o-aminophenols and carboxylic acids or their derivatives. For N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide:

  • Step 1: Preparation of the benzoxazole core through cyclization of o-aminophenol with a carboxylic acid derivative.

  • Step 2: Functionalization at the 3-position with a phenyl group.

  • Step 3: Introduction of the benzylsulfanyl-acetamide group via nucleophilic substitution or amidation reactions.

Characterization is performed using techniques such as:

  • Infrared (IR) Spectroscopy: For functional group identification.

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Mass Spectrometry (MS): For molecular weight determination.

Antimicrobial Activity

Benzoxazole derivatives have shown significant antibacterial and antifungal properties. The sulfur-containing acetamide moiety in this compound enhances its ability to disrupt bacterial cell walls or fungal membranes.

Anticancer Potential

The benzoxazole framework has been explored for anticancer activity due to its ability to interact with DNA and inhibit enzymes like topoisomerase. Studies on related compounds suggest promising cytotoxicity against cancer cell lines such as HCT116 (human colorectal carcinoma).

Antiparasitic Activity

Compounds with similar structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The benzoxazole core is thought to interfere with parasite-specific metabolic pathways.

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